5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFIHIWXQSVJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322192 | |
| Record name | 5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17509-21-6 | |
| Record name | 5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cellular activities such as growth, differentiation, and metabolism . By inhibiting these kinases, the compound can exert its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural variations in thieno[2,3-d]pyrimidin-4-one derivatives occur at positions 2, 3, 5, and 4. The following table summarizes substituents in select analogs:
Impact of Substituents on Physicochemical Properties
- Aromatic Substitutions (Position 5): 4-Methylphenyl (Target Compound): The methyl group enhances lipophilicity compared to unsubstituted phenyl (logP increase ~0.5–1.0) . 3,4-Dimethoxyphenyl (): Methoxy groups increase polarity and hydrogen-bonding capacity, affecting solubility and target binding .
- Heterocyclic and Functional Group Modifications (Positions 2 and 3): Morpholine (): The morpholine ring at position 2 improves aqueous solubility (e.g., logS increase by ~1.5 units) and may enhance kinase inhibition via hydrogen bonding .
Biological Activity
5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : 5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
- CAS Number : 17509-21-6
- Molecular Formula : C13H10N2OS
- Molecular Weight : 242.30 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxamides. One common synthetic route involves heating thiophene derivatives with formic acid to yield the thieno[3,2-d]pyrimidin-4-one structure.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties through various mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer progression, particularly tyrosine kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that derivatives of thienopyrimidine compounds showed enhanced activity against several cancer cell lines. For example, compounds with specific substituents exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Mechanism of Action : It is believed to interfere with viral replication processes by targeting viral enzymes or host cell pathways essential for virus life cycles.
- Research Findings : A study indicated that certain thienopyrimidine derivatives displayed promising antiviral activity against influenza viruses, with significant reductions in viral titers observed during treatment.
Anti-inflammatory Activity
This compound has shown potential as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
